2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
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Overview
Description
2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with benzylsulfanyl, chloro, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
2-(4-(Methylsulfonyl) phenyl) benzimidazoles: These are selective cyclooxygenase-2 inhibitors with potential anti-inflammatory applications.
Uniqueness
2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl, chloro, and methylphenyl groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-benzylsulfanyl-4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3S/c1-13-7-9-15(10-8-13)17-16(11-21)18(20)23-19(22-17)24-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRBFIJIUGFMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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